tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate
Overview
Description
“tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate” is a chemical compound with the CAS Number: 2302970-55-2 . It has a molecular weight of 231.29 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 4-(hydroxymethyl)oxan-4-yl group .Scientific Research Applications
Photoredox-Catalyzed Synthesis
This compound is used in a photoredox-catalyzed amination process. In one study, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a related compound, was utilized as an amidyl-radical precursor for synthesizing 3-aminochromones under mild conditions. This method facilitates diverse amino pyrimidine constructions, enhancing photocatalyzed protocol applications (Wang et al., 2022).
Intermediate in Enantioselective Synthesis
It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, which is critical in β-2-deoxyribosylamine (Ober et al., 2004).
Synthesis of Bioactive Compounds
This compound is used in synthesizing intermediates of bioactive compounds. For example, it is involved in the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in omisertinib (AZD9291), a biologically active compound (Zhao et al., 2017).
Catalysis and Organic Synthesis
Its derivatives are utilized in various catalysis and organic synthesis processes. This includes its use in the Diels‐Alder reaction and in the synthesis of different organic compounds, showcasing its versatility in chemical transformations (Padwa et al., 2003).
Chemical Transformations
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure, are prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines and are used as building blocks in organic synthesis (Guinchard et al., 2005).
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(8-13)4-6-15-7-5-11/h13H,4-8H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPYJTQBCNHGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148318 | |
Record name | 1,1-Dimethylethyl N-[tetrahydro-4-(hydroxymethyl)-2H-pyran-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029716-09-3 | |
Record name | 1,1-Dimethylethyl N-[tetrahydro-4-(hydroxymethyl)-2H-pyran-4-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029716-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[tetrahydro-4-(hydroxymethyl)-2H-pyran-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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